5-(2,2-Difluoroethylsulfamoyl)-2-methoxybenzoic acid
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Overview
Description
5-(2,2-Difluoroethylsulfamoyl)-2-methoxybenzoic acid: is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Difluoroethylsulfamoyl)-2-methoxybenzoic acid typically involves the introduction of the difluoroethylsulfamoyl group to a methoxybenzoic acid derivative. This can be achieved through a series of steps including halogenation, sulfonation, and subsequent substitution reactions. Common reagents used in these steps include fluorinating agents, sulfonyl chlorides, and base catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group makes it a candidate for targeting specific enzymes involved in metabolic pathways.
Medicine: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of new drugs. Fluorine atoms can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which 5-(2,2-Difluoroethylsulfamoyl)-2-methoxybenzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor.
Comparison with Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Comparison: Compared to similar compounds, 5-(2,2-Difluoroethylsulfamoyl)-2-methoxybenzoic acid is unique due to the presence of both a methoxy group and a sulfonamide group on the aromatic ring. This dual functionality enhances its reactivity and potential applications. The methoxy group can participate in various chemical reactions, while the sulfonamide group provides strong binding interactions with biological targets.
Properties
IUPAC Name |
5-(2,2-difluoroethylsulfamoyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO5S/c1-18-8-3-2-6(4-7(8)10(14)15)19(16,17)13-5-9(11)12/h2-4,9,13H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSGLWIOQCPRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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